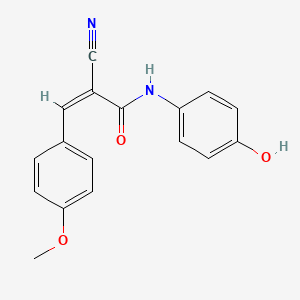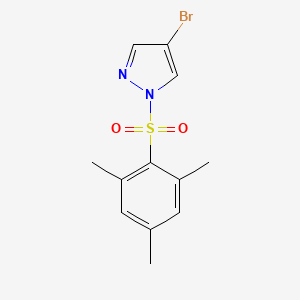![molecular formula C12H10BrN3O2 B5780106 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide, also known as BPEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cell growth and survival. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to have various biochemical and physiological effects in different cell types. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit cell growth and induce apoptosis. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, its neuroprotective effects and antimicrobial activity make it a versatile compound for various research applications. However, one limitation of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and antimicrobial effects. Finally, studies on the pharmacokinetics and toxicity of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-8(9-3-2-6-14-7-9)15-16-12(17)10-4-5-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPJYLYBJGSRP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(1E)-1-(pyridin-3-yl)ethylidene]furan-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)



![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
